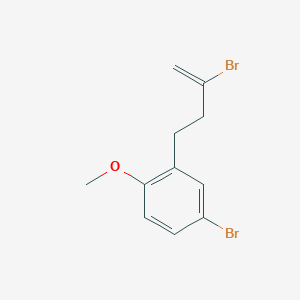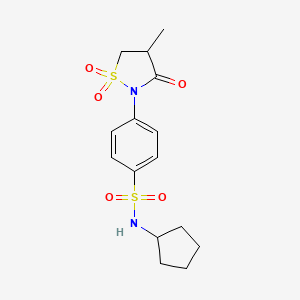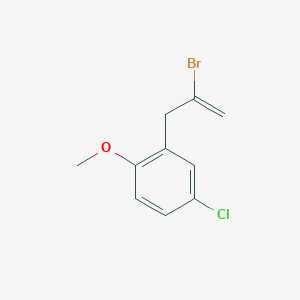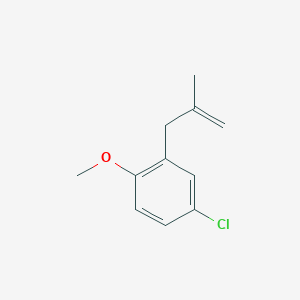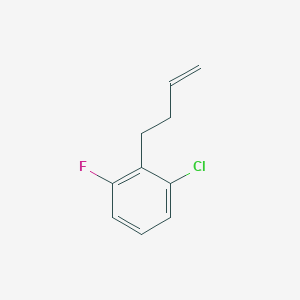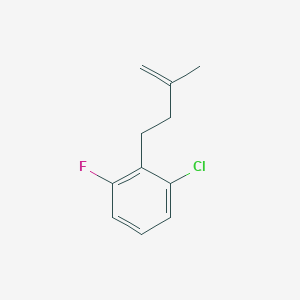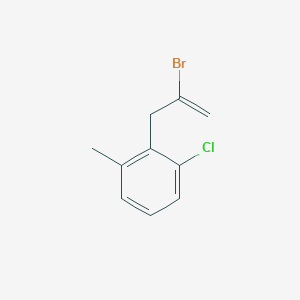
3-(3-Fluoro-4-methylphenyl)-2-methyl-1-propene
Vue d'ensemble
Description
The compound “(3-fluoro-4-methylphenyl)methanamine” is an organic compound with a molecular weight of 139.17 . It is stored at room temperature and is in liquid form . Another related compound, “3-Fluoro-4-methylphenyl isocyanate”, has a molecular formula of CHFNO .
Synthesis Analysis
While specific synthesis methods for “3-(3-Fluoro-4-methylphenyl)-2-methyl-1-propene” are not available, related compounds such as “3-Fluoro-4-methylphenyl isocyanate” are used in the synthesis of 3-fluoro analogues of 5-(acetamido-methyl)oxazolidinones .Molecular Structure Analysis
The molecular structure of “3-Fluoro-4-methylphenyl isocyanate” is represented by the formula CHFNO .Applications De Recherche Scientifique
Novel Copolymers Synthesis
Copolymerization with Styrene : The synthesis and copolymerization of fluoro and methyl ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates with styrene have been explored. These monomers, including variations like 3-fluoro-4-methyl among others, were prepared using the piperidine catalyzed Knoevenagel condensation of ring-substituted benzaldehydes. The copolymers exhibit unique decomposition characteristics in nitrogen, occurring in two steps over a wide temperature range, which could be critical for developing materials with specific thermal properties (Kharas et al., 2017).
Materials Science and Organic Electronics
Tuning Electronic Properties : The preparation of 3-fluoro-4-hexylthiophene and its use as a building block to tune the electronic properties of conjugated polythiophenes has been studied. This compound oxidizes at a higher potential than its non-fluorinated counterpart, suggesting its utility in developing materials for organic electronics, albeit challenges in electropolymerization were noted. Such materials have potential applications in solar cells, transistors, and other electronic devices (Gohier et al., 2013).
Hydrocarbon Storage and Separation
Microporous Cu-MOF for Hydrocarbon Separation : Research into the pore environment of microporous Cu-based Metal–Organic Frameworks (MOFs) for the storage and separation of light hydrocarbons like ethylene and propylene has shown that fluoro- and methyl-functionalized MOFs exhibit superior gas storage capacities and separation efficiency. This innovative approach demonstrates the potential of fluoro-substituted materials in industrial applications related to energy and chemical manufacturing (Fan et al., 2019).
Chemical Synthesis and Characterization
Substituent Effect on Chemical Structures : The synthesis and assessment of substituent effects on (E)-1-(4-fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one compounds have been carried out to understand the influence of various substituents on chemical structure and reactivity. Such studies are crucial for the design and development of new chemical entities with desired properties for applications in synthesis and materials science (Balaji et al., 2015).
Propriétés
IUPAC Name |
2-fluoro-1-methyl-4-(2-methylprop-2-enyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F/c1-8(2)6-10-5-4-9(3)11(12)7-10/h4-5,7H,1,6H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMSMBLZEDMCHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=C)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluoro-4-methylphenyl)-2-methyl-1-propene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







